2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-benzyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-benzyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core, a morpholine ring, and multiple functional groups that contribute to its reactivity and potential biological activity.
Preparation Methods
The synthesis of 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-benzyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.
Attachment of the Benzyl and Thio Groups: The benzyl and thio groups are attached using suitable reagents and conditions, such as thiolation and alkylation reactions.
Final Functionalization:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-benzyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-benzyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may have potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It may be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-benzyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one depends on its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-benzyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core and may have similar biological activities.
Morpholine-Containing Compounds: Compounds with a morpholine ring may exhibit similar chemical reactivity and potential biological effects.
Thioether-Containing Compounds: These compounds contain a thioether group and may undergo similar chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-3-benzyl-6-morpholin-4-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4S/c1-20(33)22-8-11-27(35-2)23(16-22)19-37-29-30-26-10-9-24(31-12-14-36-15-13-31)17-25(26)28(34)32(29)18-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKVEEDSPWHYIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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